(4-丁氧基-2,3,5,6-四氟苯基)硼酸

描述

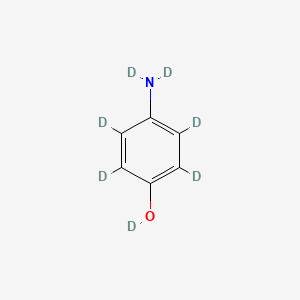

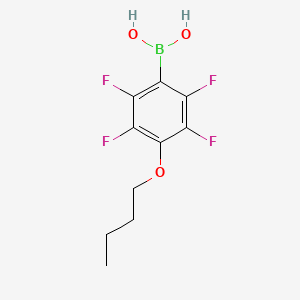

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid, also known as 4-BTBPB, is a boronic acid derivative with a wide range of applications in organic synthesis, medicinal chemistry and catalysis. This compound has unique properties that make it a valuable tool in the laboratory. In

科学研究应用

医药化学:抗病毒药物合成

(4-丁氧基-2,3,5,6-四氟苯基)硼酸: 已被确定具有有效的抗病毒特性。 它在合成先进的抗病毒药物中发挥着重要作用,有助于开发治疗病毒感染的新疗法 .

高分子科学:材料合成

该化合物在高分子科学领域起着至关重要的作用,特别是在合成新型聚合物材料方面。 其独特的结构允许创建具有特定性能的聚合物,这些聚合物可用于从工业到医疗的各种应用 .

光电子学:元件制造

在光电子学领域,(4-丁氧基-2,3,5,6-四氟苯基)硼酸用于制造需要精确电子特性的元件。 其应用对于开发 LED、光电探测器和太阳能电池等器件至关重要 .

催化:交叉偶联反应

该化合物的硼酸基团在催化中非常有价值,特别是在交叉偶联反应中,这些反应在创建复杂的有机化合物中至关重要。 它充当偶联剂,促进碳-碳键的形成,这在医药和农用化学品中至关重要 .

生物活性化合物:药物开发

该化合物的硼酸部分在开发生物活性化合物中意义重大。 它已被用于合成具有生物活性的分子,这些分子被进一步研究其治疗潜力 .

成像:造影剂

虽然资料来源中没有明确提及在成像中的直接应用,但总的来说,硼酸已被探索用于其在成像技术中的潜在用途。 它们可以被功能化以在各种成像模式中充当造影剂或探针,有助于诊断和研究 .

作用机制

Target of Action

The primary target of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of the boron atom with an organic halide in the presence of a palladium catalyst.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom of the compound is transferred to palladium, forming a new carbon-carbon bond. This reaction is facilitated by the presence of a palladium catalyst.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight of 266g/mol suggests that it may have good bioavailability

Result of Action

The primary result of the action of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be catalyzed by ethers . Additionally, the compound’s reactivity may be affected by the presence of unsaturated bonds

安全和危害

生化分析

Biochemical Properties

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with various enzymes, including those involved in carbohydrate metabolism, by forming reversible covalent bonds with the active site serine residues. These interactions can inhibit enzyme activity, making (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid a valuable tool in studying enzyme kinetics and mechanisms .

Cellular Effects

The effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can affect the function of ion channels, impacting cellular ion homeostasis and signaling .

Molecular Mechanism

At the molecular level, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with hydroxyl groups on target biomolecules. This interaction can inhibit or activate enzymes by altering their conformation and activity. For example, the compound can inhibit serine proteases by binding to the active site serine residue, preventing substrate access and catalysis . Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and butoxy-tetrafluorophenyl derivatives . Long-term exposure to (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can result in sustained inhibition of enzyme activity and prolonged alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biological effect. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

(4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The localization of (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid can also affect its stability and degradation, as different cellular environments can influence its chemical properties .

属性

IUPAC Name |

(4-butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUAQQPCWNJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584708 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-19-1 | |

| Record name | (4-Butoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。